molecular formula C29H34O3 B14487573 {2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone CAS No. 63422-64-0

{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone

Cat. No.: B14487573
CAS No.: 63422-64-0
M. Wt: 430.6 g/mol
InChI Key: QIFWGGTVJNCECU-UHFFFAOYSA-N
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Description

{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone is a complex organic compound with a molecular formula of C29H34O3 This compound is characterized by its unique structure, which includes two octa-1,7-dien-3-yloxy groups attached to a phenyl ring, and a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone typically involves the reaction of 2,4-dihydroxybenzophenone with octa-1,7-dien-3-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the octa-1,7-dien-3-yloxy groups, which can undergo further chemical transformations. These transformations can lead to the formation of reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Linalool: A monoterpenoid with a similar octa-1,7-diene structure but with different functional groups.

    2,4-Dihydroxybenzophenone: A precursor in the synthesis of {2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone}.

Uniqueness

This compound is unique due to its dual octa-1,7-dien-3-yloxy groups attached to a phenyl ring, which imparts distinct chemical and physical properties

Properties

CAS No.

63422-64-0

Molecular Formula

C29H34O3

Molecular Weight

430.6 g/mol

IUPAC Name

[2,4-bis(octa-1,7-dien-3-yloxy)phenyl]-phenylmethanone

InChI

InChI=1S/C29H34O3/c1-5-9-12-18-24(7-3)31-26-20-21-27(29(30)23-16-14-11-15-17-23)28(22-26)32-25(8-4)19-13-10-6-2/h5-8,11,14-17,20-22,24-25H,1-4,9-10,12-13,18-19H2

InChI Key

QIFWGGTVJNCECU-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC(C=C)OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OC(CCCC=C)C=C

Origin of Product

United States

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